molecular formula C10H10N2O4 B2545357 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene CAS No. 1212-20-0

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No. B2545357
CAS RN: 1212-20-0
M. Wt: 222.2
InChI Key: WFOBQJIBZWZLLZ-UHFFFAOYSA-N
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Description

“1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.2 .


Molecular Structure Analysis

The asymmetric unit of the title compound, C9H8N2O4, contains two crystallographically independent molecules, both of which adopt an E configuration about the C=C bond . In the crystal, the molecules stack into columns along the c axis through π-π interactions, with centroid-centroid distances of 3.695 (3) and 3.804 (3) Å . The columns are further connected into a three-dimensional network by C-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The compound “1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” has a molecular weight of 222.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Electronic Devices and Molecular Electronics

Nitroamine redox centers, similar to those possibly derivable from 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, have been used in molecular electronic devices. A study demonstrated that such molecules could exhibit significant on-off ratios and negative differential resistance, showcasing their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Chemosensors for Explosives Detection

Derivatives of nitroaromatic compounds have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives. These chemosensors demonstrate high sensitivity and selectivity, indicating the potential of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene derivatives in security and environmental monitoring applications (Jin-Feng Xiong et al., 2014).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, nitroaromatic compounds often serve as intermediates in the synthesis of complex organic molecules. For instance, an enantioselective synthesis approach utilized sequential inter- and intramolecular Michael reactions involving a nitro compound similar in reactivity to 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene. This methodology is crucial for synthesizing compounds with potential pharmaceutical applications (Barco et al., 1994).

Magnetic Materials and Spintronics

The study of magnetic interactions in molecules containing nitroxide radicals suggests applications in the development of magnetic materials and spintronics. These materials have potential use in quantum computing and information storage technologies (Junpei Fujita et al., 1996).

Catalysis and Material Science

Nitroaromatic compounds, by virtue of their reactivity, find applications in catalysis and the synthesis of new materials. For example, metal-organic frameworks (MOFs) incorporating nitroaromatic linkers have been developed as heterogeneous catalysts for organic transformations, highlighting the versatility of nitroaromatic compounds in facilitating chemical reactions (Ying Zhao et al., 2013).

properties

IUPAC Name

1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOBQJIBZWZLLZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

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